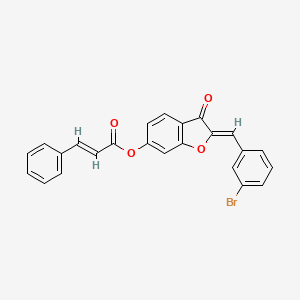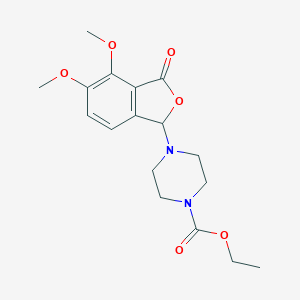![molecular formula C20H24N2O B12199790 N-{[1,1'-biphenyl]-2-yl}-2-(piperidin-1-yl)propanamide](/img/structure/B12199790.png)
N-{[1,1'-biphenyl]-2-yl}-2-(piperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1,1’-biphenyl]-2-yl}-2-(piperidin-1-yl)propanamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a piperidine ring via a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-2-(piperidin-1-yl)propanamide typically involves the reaction of a biphenyl derivative with a piperidine derivative under specific conditions. One common method involves the use of a biphenyl-2-carboxylic acid derivative, which is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield the desired propanamide compound .
Industrial Production Methods
Industrial production of N-{[1,1’-biphenyl]-2-yl}-2-(piperidin-1-yl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-2-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-2-(piperidin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-2-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to opioid receptors, leading to analgesic effects. The biphenyl group enhances its binding affinity, while the piperidine ring contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propanamide:
N-Benzylfentanyl: Another fentanyl analog with a benzyl group instead of a biphenyl group.
Uniqueness
N-{[1,1’-biphenyl]-2-yl}-2-(piperidin-1-yl)propanamide is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties and enhances its binding affinity to certain receptors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-phenylphenyl)-2-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H24N2O/c1-16(22-14-8-3-9-15-22)20(23)21-19-13-7-6-12-18(19)17-10-4-2-5-11-17/h2,4-7,10-13,16H,3,8-9,14-15H2,1H3,(H,21,23) |
InChI Key |
RBVGHRGLDHWTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide](/img/structure/B12199725.png)
![N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12199728.png)



![2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12199753.png)

![(5Z)-3-methyl-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12199767.png)
![1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12199773.png)
![(3,5-Dimethylphenyl)[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12199781.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B12199799.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B12199803.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B12199810.png)
